molecular formula C7H3Cl2FO4S B1365836 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid CAS No. 264927-50-6

2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid

Cat. No. B1365836
M. Wt: 273.06 g/mol
InChI Key: QOPIIRYHSQOQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid is an aryl fluorinated building block used in organic synthesis1. It participates in the synthesis of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid from the web search results.



Molecular Structure Analysis

The molecular formula of 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid is C7H3Cl2FO4S1. The compound has a molecular weight of 273.071. The SMILES string representation is OC(=O)c1cc(c(F)cc1Cl)S(Cl)(=O)=O1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid from the web search results.



Physical And Chemical Properties Analysis

The compound has a melting point of 145-148 °C1. It has a density of 1.8±0.1 g/cm32. The boiling point is 383.5±42.0 °C at 760 mmHg2. The compound has a vapor pressure of 0.0±0.9 mmHg at 25°C2. The enthalpy of vaporization is 66.7±3.0 kJ/mol2. The flash point is 185.7±27.9 °C2. The index of refraction is 1.5812. The molar refractivity is 51.6±0.4 cm32. The polar surface area is 80 Å22. The polarizability is 20.5±0.5 10-24 cm32. The surface tension is 58.0±3.0 dyne/cm2. The molar volume is 154.8±3.0 cm32.


Scientific Research Applications

Synthetic Chemistry and Heterocyclic Compounds

2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid serves as a versatile building block in synthetic chemistry, particularly in the construction of heterocyclic compounds. It is instrumental in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. Its ability to undergo polymer-supported reactions enables the synthesis of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles have significant importance in drug discovery due to their diverse biological activities (Křupková et al., 2013).

Charge Density and Molecular Interactions

In the realm of materials science, the study of charge density distribution in related compounds like 2-chloro-4-fluorobenzoic acid provides insights into intermolecular interactions within molecular crystals. These studies are crucial for understanding the solid-state properties of materials, which have implications for the design of new materials with tailored properties. The analysis of such interactions helps in the development of compounds with improved performance in various applications, from pharmaceuticals to electronics (Hathwar & Row, 2011).

Environmental and Biodegradation Studies

Investigations into the biodegradation pathways of fluorinated compounds shed light on environmental processes and the potential for bioremediation strategies. Understanding how microorganisms degrade fluorinated compounds, such as fluorobenzoates, informs the development of biotechnological approaches for the detoxification and removal of harmful environmental pollutants. This research has broader implications for environmental protection and sustainability (Boersma et al., 2004).

Advanced Material Synthesis

2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid also plays a role in the synthesis of advanced materials, such as metal-organic frameworks (MOFs), which are of interest for a wide range of applications including catalysis, gas storage, and separation technologies. The ability to incorporate fluorinated ligands into MOFs can alter their physical and chemical properties, leading to materials with enhanced functionality (Vizuet et al., 2021).

Future Directions

I couldn’t find specific information on the future directions of 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid from the web search results.


properties

IUPAC Name

2-chloro-5-chlorosulfonyl-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO4S/c8-4-2-5(10)6(15(9,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPIIRYHSQOQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404386
Record name 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid

CAS RN

264927-50-6
Record name 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PW Feit, OBT Nielsen - Journal of medicinal chemistry, 1976 - ACS Publications
… is easily available from 2-chloro-5-chlorosulfonyl-4-fluorobenzoic acid (44). The 4-benzoyl-5-methylsulfonylbenzoic acid derivatives readily undergo internal aldol condensation in …
Number of citations: 18 pubs.acs.org
M Borgogno, A Savardi, J Manigrasso… - Journal of medicinal …, 2021 - ACS Publications
Intracellular chloride concentration [Cl – ] i is defective in several neurological disorders. In neurons, [Cl – ] i is mainly regulated by the action of the Na + –K + –Cl – importer NKCC1 and …
Number of citations: 14 pubs.acs.org
B Basil, JR Clark, ECJ Coffee, R Jordan… - Journal of Medicinal …, 1976 - ACS Publications
… is easily available from 2-chloro-5-chlorosulfonyl-4-fluorobenzoic acid (44). The 4-benzoyl-5-methylsulfonylbenzoic acid derivatives readily undergo internal aldol condensation in …
Number of citations: 37 pubs.acs.org
Q Zhang, Z **a, S Joshi, VE Scott… - ACS medicinal …, 2015 - ACS Publications
The discovery of a novel peripherally acting and selective Ca v 3.2 T-type calcium channel blocker, ABT-639, is described. HTS hits 1 and 2, which have poor metabolic stability, were …
Number of citations: 15 pubs.acs.org

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